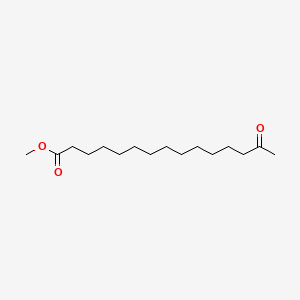
Methyl 14-oxopentadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 14-oxopentadecanoate can be synthesized through several methods. One common approach involves the esterification of 14-oxopentadecanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the oxidation of methyl pentadecanoate using an oxidizing agent such as potassium permanganate or chromium trioxide. This reaction introduces the ketone functionality at the 14th position, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous reactors. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, advanced separation techniques such as distillation and crystallization are employed to isolate and purify the compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 14-oxopentadecanoate undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted esters and derivatives.
Scientific Research Applications
Methyl 14-oxopentadecanoate has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug intermediate.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of methyl 14-oxopentadecanoate involves its interaction with specific molecular targets and pathways. The ketone and ester functionalities play a crucial role in its reactivity and interactions with other molecules. The compound can undergo enzymatic transformations in biological systems, leading to the formation of active metabolites that exert various effects.
Comparison with Similar Compounds
Methyl 14-oxopentadecanoate can be compared with other similar compounds such as:
Methyl 14-hydroxypentadecanoate: This compound has a hydroxyl group instead of a ketone group at the 14th position, leading to different chemical properties and reactivity.
Methyl 14-aminopentadecanoate:
Methyl 14-bromopentadecanoate: The bromine atom at the 14th position imparts unique reactivity and potential for further functionalization.
Properties
CAS No. |
54889-71-3 |
|---|---|
Molecular Formula |
C16H30O3 |
Molecular Weight |
270.41 g/mol |
IUPAC Name |
methyl 14-oxopentadecanoate |
InChI |
InChI=1S/C16H30O3/c1-15(17)13-11-9-7-5-3-4-6-8-10-12-14-16(18)19-2/h3-14H2,1-2H3 |
InChI Key |
VIOSWQDNSOAXDM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCCCCCCCCCCCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-Cyclopropyl-2-azaspiro[4.5]decan-8-yl)methanamine](/img/structure/B13951460.png)


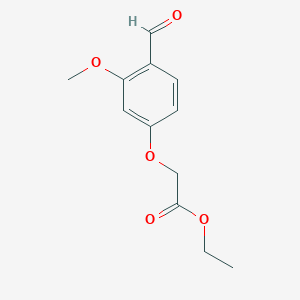
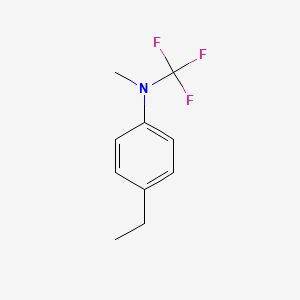
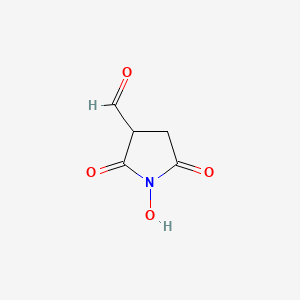
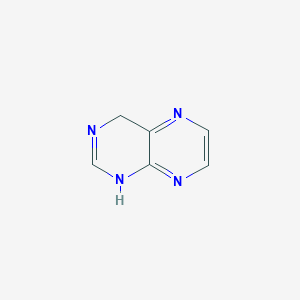
![1-(2-(Mercaptomethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13951502.png)



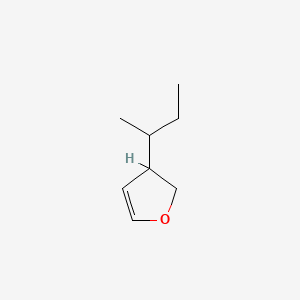
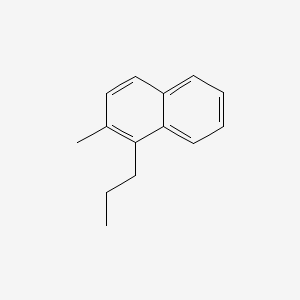
![[4-(3-Chlorophenyl)piperazin-1-yl][1-(pyrimidin-2-yl)piperidin-4-yl]methanone](/img/structure/B13951547.png)
